molecular formula C7H11N B1352422 4-Ethynylpiperidine CAS No. 738577-08-7

4-Ethynylpiperidine

Cat. No. B1352422
M. Wt: 109.17 g/mol
InChI Key: FWOORBMXLUBSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylpiperidine is a heterocyclic organic compound with the molecular formula C7H11N . It has an average mass of 109.169 Da and a monoisotopic mass of 109.089149 Da . The compound also exists in a hydrochloride form with a molecular weight of 145.63 .


Synthesis Analysis

A synthesis method of 4-ethynylpiperidine has been described in a patent . The method involves performing a Wittig reaction on the carbonyl of a compound under the action of strong alkali to generate a compound. This compound is then hydrolyzed to generate another compound. A Corey-Fuchs reaction is carried out on this compound to obtain a formula. The compound is then reacted with a strong base, and then with a silicon reagent to generate 4-ethynylpiperidine .


Molecular Structure Analysis

The molecular structure of 4-Ethynylpiperidine consists of a piperidine ring with an ethynyl group attached to the 4-position . The compound has a density of 0.9±0.1 g/cm3, a boiling point of 143.8±29.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.3 mmHg at 25°C .


Physical And Chemical Properties Analysis

4-Ethynylpiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 143.8±29.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.1±3.0 kJ/mol and a flash point of 32.9±19.7 °C .

Scientific Research Applications

Synthesis and Biological Properties

A study conducted by Yu et al. (2009) developed a methodology to synthesize a series of alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols. These compounds exhibited a range of biological activities, including analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties. The study found that several ethynyl-substituted agents displayed significant analgesic activity, moderate anti-bacterial action against common pathogens, and anti-spasmotic abilities, particularly in preparations of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidines. These findings indicate the potential of ethynylpiperidines in developing new pharmacological agents with diverse biological activities (Yu et al., 2009).

Electrochemical Applications

Mehrdadian et al. (2021) studied the electrochemical oxidation of 4-ethynylaniline, a related compound, and its application in the green electrochemical synthesis of diazine compounds. Their research demonstrated that the electrochemical protocol could produce these compounds with potential antibiotic activity. Molecular docking of some receptors and the azo product from this process indicated an inhibitory effect against receptors, suggesting the utility of 4-ethynyl derivatives in electrochemical synthesis with potential biomedical applications (Mehrdadian et al., 2021).

Transdermal Delivery for Neurological Recovery

Clark et al. (2019) explored the transdermal delivery of 4-aminopyridine for accelerating motor functional recovery and improving nerve morphology following nerve injury in mice. This study demonstrated that4-aminopyridine, when delivered through the skin, could enhance functional recovery and nerve conduction, suggesting its potential for transdermal therapeutic applications in neurological conditions (Clark et al., 2019).

DNA Damage and Cellular Response

Kohlmeier et al. (2013) investigated 5-ethynyl-2′-deoxyuridine (EdU), a related compound to 4-Ethynylpiperidine, to monitor DNA synthesis. They found that EdU incorporation into DNA during long-term cell culture could lead to DNA damage response and cell death in various cell types. This study is significant in understanding the cellular responses to ethynyl-substituted compounds and their potential implications in genomic stability (Kohlmeier et al., 2013).

Synthesis of Fluorinated Gamma-Amino Acids

Surmont et al. (2010) explored synthetic strategies for 4-substituted 3,3-difluoropiperidines, which have potential as building blocks in medicinal chemistry. They successfully synthesized N-protected 3,3-difluoroisonipecotic acid and other derivatives, indicating the relevance of 4-substituted piperidines in the synthesis of novel gamma-amino acids and their potential applications in drug development (Surmont et al., 2010).

Safety And Hazards

The safety data sheet for 4-ethynylpiperidine hydrochloride indicates that it is harmful if swallowed or inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-3-5-8-6-4-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOORBMXLUBSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412959
Record name 4-ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylpiperidine

CAS RN

738577-08-7
Record name 4-Ethynylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738577-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynylpiperidine
Reactant of Route 2
4-Ethynylpiperidine
Reactant of Route 3
4-Ethynylpiperidine
Reactant of Route 4
4-Ethynylpiperidine
Reactant of Route 5
4-Ethynylpiperidine
Reactant of Route 6
4-Ethynylpiperidine

Citations

For This Compound
35
Citations
RAG Harmsen, LK Sydnes, KW Toernroos… - Synthesis, 2011 - thieme-connect.com
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is described via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo [4.1. 0] …
Number of citations: 6 www.thieme-connect.com
G Daulet, L Baktybayeva, A Sokolenko, V Yu… - International Journal of …, 2021 - ijbch.kaznu.kz
The new chemical series of compounds is promising for the search new effective immunostimulating drugs. Acute toxicity and the effect on peripheral blood hemogram parameters and …
Number of citations: 4 ijbch.kaznu.kz
KA Botbaeva, KD Praliev, IA Poplavskaya… - Russian Journal of …, 2000 - elibrary.ru
Synthesis and some transformations of 4-ethoxy-1-(2-ethoxyethyl)-4-ethynylpiperidine … SYNTHESIS AND SOME TRANSFORMATIONS OF 4-ETHOXY-1-(2-ETHOXYETHYL)-4-ETHYNYLPIPERIDINE …
Number of citations: 1 elibrary.ru
SG Kuznetsov, NM Libman, VS Gorchakov… - Pharmaceutical …, 1984 - Springer
Although the conversion of methyl ketones into monosubstituted acetylenes is a wellknown reaction [2], it has not hitherto been carried Out using aminoketones. We have found that it is …
Number of citations: 4 link.springer.com
SE Hagen, K Liu, Y Jin, L Piersimoni… - Organic & …, 2018 - pubs.rsc.org
… However, the substitution of morpholine for 4-ethynylpiperidine as the core heterocycle had a … Thus, room temperature reaction of 4-ethynylpiperidine hydrochloride 46 (2c) with a slight …
Number of citations: 5 pubs.rsc.org
M Flipo, M Desroses, N Lecat-Guillet… - Journal of medicinal …, 2012 - ACS Publications
… Oxazole analogue (compound 39) was obtained by the condensation of benzaldehyde oxime with 4-ethynylpiperidine-1-carboxylic acid tert-butyl ester, synthesized from 4-…
Number of citations: 93 pubs.acs.org
S Jin, J Li, K Liu, WY Ding, S Wang, X Huang… - Nature …, 2022 - nature.com
… It is worthwhile to find that N-Boc-4-ethynylpiperidine can also react smoothly under our standard conditions (17). Of note, the olefin moiety (18) does not interfere with the reaction and …
Number of citations: 10 www.nature.com
S Li, G Li, B Gao, SP Pujari, X Chen, H Kim, F Zhou… - Nature Chemistry, 2021 - nature.com
… The reaction of the remaining S–F bonds of SuFEx polymer 3-1 was also feasible with secondary amines such as pyrrolidine (10) and 4-ethynylpiperidine (11), conveniently yielding …
Number of citations: 59 www.nature.com
D Zhang, AM Decker, K Woodhouse, R Snyder… - European Journal of …, 2022 - Elsevier
… Hydrolysis of the methyl ester followed by amide coupling with 4-ethynylpiperidine finalized … 2-(3-(Dimethylamino)phenyl)-4-(4-ethynylpiperidine-1-carbonyl)-6,7-dimethoxyisoquinolin-1(…
Number of citations: 2 www.sciencedirect.com
E Toth, B Kiss, A Gere, E Karpati, J Törley… - European journal of …, 1997 - Elsevier
A series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives 8–71 were synthesized. Several representatives were examined for their in vitro inhibitory action on 45 Ca-uptake …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.